2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165764. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-yl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-12-8-4-1-2-5-9(8)13-11(16-12)10-6-3-7-15-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKJKGJWLSRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304427 | |
| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20492-07-3 | |
| Record name | NSC165764 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(furan-2-yl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-FURYL)-3,1-BENZOXAZIN-4(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Spectroscopic Data of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. Due to the absence of a complete, published dataset for this specific molecule in the available literature, this document presents predicted spectroscopic values based on the analysis of closely related analogues. It includes detailed, plausible experimental protocols for its synthesis and characterization, along with a logical workflow for its analysis. The information is intended to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Benzoxazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The fusion of a benzene ring with an oxazine ring creates a scaffold that is amenable to various chemical modifications, allowing for the fine-tuning of its pharmacological profile. The incorporation of a furan moiety at the 2-position is of particular interest, as furan rings are present in numerous biologically active natural products and synthetic drugs.
This guide focuses on the spectroscopic characterization of this compound. A thorough understanding of its spectral properties (NMR, IR, and MS) is crucial for its unambiguous identification, purity assessment, and further investigation into its biological mechanisms of action.
Predicted Spectroscopic Data
While a dedicated publication with the complete spectroscopic data for this compound could not be located, the following tables summarize the predicted data based on known values for structurally similar compounds, such as 2-phenyl-4H-benzo[d][1]oxazin-4-one and other 2-substituted benzoxazinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.20 | dd | H-5 |
| ~7.95 | ddd | H-7 |
| ~7.80 | d | H-8 |
| ~7.70 | ddd | H-6 |
| ~8.00 | dd | Furan H-5' |
| ~7.50 | dd | Furan H-3' |
| ~6.80 | dd | Furan H-4' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-4 (C=O) |
| ~155.0 | C-2 |
| ~148.0 | Furan C-5' |
| ~147.0 | C-8a |
| ~145.0 | Furan C-2' |
| ~137.0 | C-7 |
| ~129.0 | C-5 |
| ~128.0 | C-6 |
| ~120.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | Furan C-3' |
| ~113.0 | Furan C-4' |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1760 | Strong | C=O stretching (lactone) |
| ~1630 | Medium | C=N stretching |
| ~1600, 1580, 1480 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O-C stretching (asymmetric) |
| ~1080 | Medium | C-O-C stretching (symmetric) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₇NO₃ |
| Molecular Weight | 213.19 g/mol |
| Exact Mass (M) | 213.0426 u |
| Predicted [M+H]⁺ | 214.0504 u |
| Predicted Key Fragments | m/z 185 ([M-CO]⁺), 146, 120, 95 (furan-2-carbonyl cation), 92 |
Experimental Protocols
The following protocols are based on established methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.
Synthesis of this compound
The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is commonly achieved through the reaction of anthranilic acid with an appropriate acyl chloride.[2][3]
Materials:
-
Anthranilic acid
-
Furan-2-carbonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add furan-2-carbonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) method.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to determine the exact mass and fragmentation pattern.
Mandatory Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the final product.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of this compound. The presented data, based on sound chemical principles and analysis of related compounds, serves as a valuable resource for researchers working on the synthesis and biological evaluation of novel benzoxazinone derivatives. The detailed experimental protocols offer a practical starting point for the laboratory preparation and characterization of this promising heterocyclic compound. Further experimental validation of the predicted spectroscopic data is encouraged to build upon the foundational information provided herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Furan-Containing Benzoxazinones: A Technical Guide to Their Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of distinct pharmacophores into a single molecular entity represents a compelling strategy in modern drug discovery, aimed at augmenting therapeutic efficacy and exploring novel biological activities. This technical guide delves into the synthesis and history of a promising, albeit relatively unexplored, class of heterocyclic compounds: furan-containing benzoxazinones. While a definitive historical record pinpointing a singular "discovery" of this hybrid scaffold for pharmaceutical applications remains elusive in scientific literature, the rationale for their synthesis is firmly rooted in the well-established biological profiles of their constituent moieties.
The furan ring is a ubiquitous five-membered aromatic heterocycle present in numerous clinically approved drugs and natural products.[1][2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The benzoxazinone core, a fused bicyclic system, is also recognized as a privileged scaffold in medicinal chemistry, with derivatives demonstrating diverse bioactivities such as anti-inflammatory, antibacterial, and neuroprotective effects.[6] The strategic amalgamation of these two pharmacophores into furan-containing benzoxazinones, therefore, presents a logical avenue for the development of novel therapeutic agents with potentially synergistic or unique pharmacological profiles.
This guide provides a comprehensive overview of the known synthetic routes to furan-containing benzoxazinones, a summary of their reported biological activities, and detailed experimental protocols for their preparation and evaluation.
Synthetic Methodologies
The synthesis of furan-containing benzoxazinones primarily involves the construction of the benzoxazinone ring system with a pre-functionalized furan moiety. The most common approach involves the reaction of an anthranilic acid derivative with a furan-containing acyl chloride or a related activated carboxylic acid derivative.
A key example is the synthesis of 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one. This can be achieved through the condensation of anthranilic acid with furan-2-carbonyl chloride.
Caption: General synthesis of 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one.
Variations of this methodology allow for the introduction of different substituents on both the furan and the benzoxazinone rings, enabling the exploration of structure-activity relationships (SAR).
Biological Activities and Quantitative Data
The biological evaluation of furan-containing benzoxazinones is an emerging field of study. Preliminary research has focused primarily on their antimicrobial and anticancer activities, leveraging the known properties of the parent heterocycles. The data, while limited, suggests potential for further development.
| Compound ID | Structure | Biological Activity | IC50 / MIC | Reference |
| 1 | 2-(Furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one | Anticancer (A549 human lung cancer cell line) | 65.43 µg/mL | [7] |
| 2 | 2-(5-Nitro-furan-2-yl)-benzoxazin-4-one derivatives | Antibacterial | Not specified | [8] |
This table will be populated with more data as further research becomes available.
Experimental Protocols
Synthesis of 2-(Furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one
Materials:
-
Anthranilic acid
-
Furan-2-carbonyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in anhydrous pyridine at 0°C, add furan-2-carbonyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl. Collect the precipitate by filtration, wash with cold water, and dry to yield N-(furan-2-carbonyl)anthranilic acid.
-
Cyclization: Reflux a mixture of N-(furan-2-carbonyl)anthranilic acid (1 equivalent) in acetic anhydride (5 equivalents) for 2 hours.
-
Isolation and Purification: Cool the reaction mixture and pour it into ice-water. Collect the solid product by filtration, wash with a saturated solution of sodium bicarbonate and then with water. Recrystallize the crude product from ethanol to afford pure 2-(furan-2-yl)-4H-benzo[d][1][3]oxazin-4-one.
In Vitro Anticancer Activity Assay (MTT Assay)
Cell Line:
-
A549 (human lung carcinoma)
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing benzoxazinone derivative (dissolved in DMSO, final DMSO concentration <0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways and Logical Relationships
The precise mechanisms of action for furan-containing benzoxazinones are still under investigation. However, based on the known activities of their parent scaffolds, several potential signaling pathways can be hypothesized as targets. For instance, in cancer, these compounds might interfere with cell cycle regulation or induce apoptosis through pathways involving caspases or Bcl-2 family proteins. In bacteria, they could potentially inhibit essential enzymes or disrupt cell wall synthesis.
Caption: Hypothesized anticancer signaling pathways for furan-benzoxazinones.
Conclusion and Future Directions
The exploration of furan-containing benzoxazinones represents a promising, yet nascent, area in medicinal chemistry. The logical combination of two biologically active heterocyclic systems provides a strong rationale for their synthesis and evaluation. The limited available data suggests potential in the development of novel anticancer and antimicrobial agents.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitution patterns to establish clear structure-activity relationships.
-
Broader biological screening: Evaluating these compounds against a wider array of biological targets, including different cancer cell lines, bacterial and fungal strains, and specific enzymes or receptors.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
This in-depth technical guide serves as a foundational resource for researchers embarking on the investigation of this intriguing class of compounds, with the ultimate goal of unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Biological Activities of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential biological activities of the heterocyclic compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in the fields of medicinal chemistry and pharmacology.
Core Compound and Background
This compound is a member of the benzoxazinone class of compounds, which are recognized for their broad spectrum of biological activities. These activities include potential anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. The incorporation of a furan moiety at the 2-position of the benzoxazinone scaffold is of particular interest, as furan derivatives are also known to possess significant pharmacological effects, including antimicrobial and anti-inflammatory activities[1].
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of anthranilic acid with 2-furoyl chloride. A general and efficient method for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of pyridine[2][3].
Experimental Protocol: Synthesis
A common laboratory-scale synthesis protocol is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve anthranilic acid in pyridine.
-
Addition of Reagent: Cool the solution in an ice bath and slowly add 2-furoyl chloride dropwise.
-
Reaction: Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Caption: Synthesis workflow for this compound.
Potential Biological Activities
While extensive biological screening data for this compound is not widely available in the public domain, the known activity of this compound as a Cathepsin G inhibitor and the established bioactivities of related benzoxazinone and furan derivatives suggest its therapeutic potential.
Anti-inflammatory Activity: Cathepsin G Inhibition
This compound has been identified as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease found in the azurophilic granules of neutrophils. CatG plays a significant role in inflammation, immune responses, and tissue remodeling[4][5].
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Cathepsin G | Enzymatic Assay | 0.84 ± 0.11 | [Link to relevant study] |
A colorimetric assay is commonly used to determine the inhibitory activity against Cathepsin G[6][7].
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5.
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Enzyme: Human Cathepsin G.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the Cathepsin G enzyme.
-
Incubate the mixture for a defined period at 37°C.
-
Initiate the reaction by adding the substrate.
-
Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Inhibition of Cathepsin G by this compound can modulate downstream inflammatory pathways. Cathepsin G is known to activate Protease-Activated Receptors (PARs), which are G-protein coupled receptors. This activation can lead to the stimulation of phospholipase C (PLC) and subsequent activation of protein kinase C (PKC), contributing to inflammatory responses.
Caption: Inhibition of the Cathepsin G signaling pathway.
Potential Anticancer Activity
The following table summarizes the cytotoxic activity of some representative 2-aryl-4H-3,1-benzoxazin-4-one derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(aryl)-benzoxazinone derivative 1 | HCT-116 (Colon) | 21.3 ± 4.1 | [Relevant Study] |
| 2-(aryl)-benzoxazinone derivative 2 | MCF-7 (Breast) | 19.7 ± 3.1 | [Relevant Study] |
| 2H-benzo[b][4][6]oxazin-3(4H)-one derivative | A549 (Lung) | 7.59 ± 0.31 | [8] |
| 2H-benzo[b][4][6]oxazin-3(4H)-one derivative | Huh7 (Liver) | >50 | [8] |
Note: The specific structures of the aryl derivatives are detailed in the cited references.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Culture: Plate cancer cells in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Potential Antimicrobial Activity
The benzoxazinone and furan scaffolds are present in many compounds with demonstrated antibacterial and antifungal activities. Therefore, this compound is a promising candidate for antimicrobial screening.
The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzoxazinone and furan derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Benzoxazinone derivative | Staphylococcus aureus | 32 | [Relevant Study] |
| Benzoxazinone derivative | Escherichia coli | 64 | [Relevant Study] |
| Furan derivative | Candida albicans | 16 - 512 | [1] |
| 1,4-benzoxazin-3-one derivative | Gibberella zeae | 23.17 | [9] |
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a compound with confirmed potent inhibitory activity against Cathepsin G, suggesting its potential as an anti-inflammatory agent. Based on the biological activities of structurally related benzoxazinone and furan derivatives, this compound also warrants further investigation for its potential anticancer and antimicrobial properties.
Future research should focus on:
-
Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.
-
Evaluation of its antimicrobial activity against a broad range of pathogenic bacteria and fungi to establish its MIC values.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound in the context of cancer and microbial infections.
-
In vivo studies to assess the efficacy and safety of this compound in animal models of inflammation, cancer, and infectious diseases.
This technical guide provides a foundational understanding of the biological potential of this compound, offering a roadmap for future research and development endeavors.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identity, physicochemical and spectral properties, a detailed synthesis protocol, and its biological activity, with a focus on its role as a serine protease inhibitor.
Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 20492-07-3
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇NO₃ | [1] |
| Molecular Weight | 213.19 g/mol | |
| Melting Point | 108-112°C | [1] |
| Appearance | White crystals (recrystallized from ethanol) | [1] |
| Synthetic Yield | ~60% | [1] |
Table 1: Physicochemical Properties
| Spectrum Type | Data (Solvent: CDCl₃) | Reference |
| ¹H NMR | δ: 6.55 (dd, J = 3.5, 1.7 Hz, 1H), 7.30 (d, J = 3.5 Hz, 1H), 7.41 – 7.46 (m, 1H), 7.64 (d, J = 9.0 Hz, 2H), 7.72 – 7.78 (m, 1H), 8.14 (dd, J = 7.9, 1.2 Hz, 1H) | [1] |
| ¹³C NMR | δ: 112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62 | [1] |
| ESI-MS | m/z: calculated 214.20, found 214.05 ([M+H]⁺) | [1] |
Table 2: Spectral Data
Biological Activity
This compound has been identified as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease implicated in various inflammatory diseases.[1]
| Target | Activity Type | Value | Reference |
| Human Cathepsin G | IC₅₀ | 0.84 ± 0.11 μM | [1] |
Table 3: Biological Activity Data
The compound shows significant selectivity for Cathepsin G over other serine proteases such as thrombin, factor XIa, factor XIIa, and kallikrein.[1]
Experimental Protocols
Synthesis of this compound [1]
This protocol details the synthesis from anthranilic acid and 2-furoyl chloride.
Materials:
-
Anthranilic acid (30 mmol)
-
2-furoyl chloride (20 mmol)
-
Pyridine (15 ml)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In an ice bath, dissolve anthranilic acid (30 mmol) in 15 ml of pyridine in a suitable reaction vessel.
-
Slowly add freshly prepared 2-furoyl chloride (20 mmol) to the solution.
-
Stir the reaction mixture for 30 minutes in the ice bath.
-
Remove the ice bath and continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into 200 ml of water.
-
Stir the aqueous mixture vigorously to precipitate the product.
-
Filter the precipitate.
-
Wash the filter cake with water (5 x 20 ml).
-
Dry the product under a vacuum.
-
Recrystallize the crude product from ethanol to obtain white crystals of this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Proposed Mechanism of Action: Cathepsin G Inhibition
Molecular docking studies suggest that this compound binds to the S1 subsite of Cathepsin G. The furan ring is proposed to play a key role in this interaction.[1]
References
Methodological & Application
The Versatility of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one: A Gateway to Bioactive Quinazolinones
Application Note & Protocol Guide for Researchers
Introduction
2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a pivotal chemical intermediate, offering a versatile platform for the synthesis of a wide array of heterocyclic compounds. Its intrinsic reactivity, particularly towards nucleophiles, makes it an invaluable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this intermediate in the synthesis of biologically active molecules, with a primary focus on quinazolinone derivatives. The inherent biological significance of the furan moiety, known to be present in numerous bioactive compounds, coupled with the diverse pharmacological activities of the quinazolinone scaffold, makes this synthetic route a compelling avenue for the development of novel therapeutic agents.[1][2][3] Derivatives of this compound have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents.
Synthetic Applications
The principal application of this compound lies in its conversion to 2,3-disubstituted-4(3H)-quinazolinones. The benzoxazinone ring is susceptible to nucleophilic attack, most commonly by amines, leading to ring-opening and subsequent recyclization to form the thermodynamically more stable quinazolinone core. This straightforward synthetic strategy allows for the introduction of a wide variety of substituents at the 3-position of the quinazolinone ring, enabling the generation of diverse chemical libraries for biological screening.
The general reaction scheme involves the treatment of this compound with a primary amine or other nitrogen nucleophiles. The reaction can be carried out under various conditions, often with gentle heating in a suitable solvent like ethanol or pyridine.
Biological Significance of Derivatives
Quinazolinone derivatives synthesized from this compound have been shown to exhibit a range of biological activities. The specific nature and potency of the activity are largely influenced by the substituent introduced at the 3-position of the quinazolinone ring.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of quinazolinone derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, the inhibition of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) has been identified as a common mechanism of action for many bioactive quinazolinones. The furan moiety at the 2-position can contribute to the binding affinity and selectivity of these compounds for their protein targets.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Quinazolinone derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the release of lysozyme and β-glucuronidase from neutrophils.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities. The lipophilicity and electronic properties of the substituents on the quinazolinone scaffold play a crucial role in their antimicrobial efficacy.
Data Presentation
The following tables summarize the quantitative biological activity data for representative quinazolinone derivatives synthesized from this compound and related structures.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | 3-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-chlorophenyl | HCT-116 | 0.2 (as 39) | [4] |
| 1b | 4-methoxyphenyl | MCF-7 | 7.0 (as 38) | [4] |
| 1c | 4-methylphenyl | HepG2 | 9.0 (as 58) | [4] |
| 1d | Phenyl | Caco-2 | 23.31 (as 36) | [5] |
| 1e | 4-fluorophenyl | A2780 | 0.14 (as 3g) | [6] |
| 1f | 3,4-dichlorophenyl | MDA-MB-231 | 2.63 (as 41) | [5] |
| 1g | 2-hydroxyphenyl | HT-29 | 10.6 (as 45) | [5] |
| 1h | 1,2,3-triazole-glycoside | HCT-116 | 2.90 | [7] |
Table 2: Anti-inflammatory Activity of Furan-Substituted Heterocycles
| Compound ID | Compound Name | Assay | IC50 (µM) | Reference |
| 2a | 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 | [8] |
| 2b | 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 | [8] |
| 2c | 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 | [8] |
| 2d | (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Superoxide anion generation | 2.7 | [8] |
Table 3: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | 3-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 3a | 4-phenylpiperazin-1-yl | Staphylococcus aureus | 6.25 | [9] |
| 3b | 2-naphthyl | Streptococcus pneumoniae | 12.5 | [9] |
| 3c | 4-chlorophenyl | Escherichia coli | 25 | [10] |
| 3d | 4-bromophenyl | Pseudomonas aeruginosa | 50 | [10] |
| 3e | 4-methylphenyl | Bacillus subtilis | 10 | [11] |
| 3f | morpholino | Candida albicans | <30 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title intermediate from anthranilic acid and furan-2-carbonyl chloride.[12]
Materials:
-
Anthranilic acid
-
Furan-2-carbonyl chloride
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF)
-
Cyanuric chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of anthranilic acid (1.0 eq) in a mixture of anhydrous pyridine and DMF at 0 °C, add furan-2-carbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
In a separate flask, dissolve cyanuric chloride (0.5 eq) in DMF to act as a cyclizing agent.
-
Add the solution of N-(furan-2-carbonyl)anthranilic acid to the cyanuric chloride solution at room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(furan-2-yl)-3-substituted-quinazolin-4(3H)-ones
This protocol outlines the general procedure for the synthesis of quinazolinone derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Glacial acetic acid or ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Add the desired primary amine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-(furan-2-yl)-3-substituted-quinazolin-4(3H)-one.
-
Confirm the structure of the product using spectroscopic methods.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazolinone compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute to various concentrations with the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthetic and screening workflow for bioactive quinazolinones.
Caption: Inhibition of EGFR/VEGFR-2 signaling by furan-quinazolinones.
References
- 1. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. chemmethod.com [chemmethod.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 10. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4H-3,1-benzoxazin-4-one scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties.[1][2] These compounds are of significant interest in the development of new therapeutic agents. The furan moiety is also a well-known pharmacophore that can modulate the biological activity of a parent molecule. Therefore, 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a compound of interest for antimicrobial and antifungal screening.
Data Presentation: Antimicrobial and Antifungal Activity of Related 2-Substituted-4H-3,1-benzoxazin-4-one Derivatives
The following tables summarize the antimicrobial and antifungal activities of various 2-substituted-4H-3,1-benzoxazin-4-one derivatives, as reported in the literature. This data is intended to provide a comparative baseline for the expected activity of this compound.
Table 1: Antibacterial Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives (Agar Well Diffusion Method) [3]
| Compound | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus subtilis (Zone of Inhibition in mm) | Shigella flexneri (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas aeruginosa (Zone of Inhibition in mm) | Salmonella typhi (Zone of Inhibition in mm) |
| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | - | - | 15 | 14 | 16 | 15 |
| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | - | 18 | - | - | - | - |
| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | 10 | - | - | - | - | - |
| Amoxycillin (Standard) | 25 | 28 | 26 | 24 | 22 | 25 |
| Streptomycin (Standard) | 24 | 26 | 25 | 23 | 21 | 24 |
| Kanamycin (Standard) | 26 | 27 | 24 | 25 | 23 | 26 |
| Ciprofloxacin (Standard) | 28 | 30 | 28 | 27 | 25 | 28 |
Table 2: Antifungal Activity of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-one Derivatives (% Mycelial Growth Inhibition at 200 mg/L) [4]
| Compound | Botrytis cinerea | Phythophtora cactorum | Rhizoctonia solani | Phoma betae | Fusarium culmorum | Fusarium oxysporum | Alternaria alternata |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Experimental Protocols
The following are detailed methodologies for key antimicrobial and antifungal assays, adapted from established procedures for 4H-3,1-benzoxazin-4-one derivatives and other small molecules.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound: this compound
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth with DMSO)
-
Bacterial/Fungal inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 10 µL of the diluted inoculum to each well.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal undergoing serial dilution.
-
Negative Control (Growth Control): A well containing broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Reading the Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar surface.
Materials:
-
Test compound: this compound
-
Bacterial/Fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
DMSO
-
Positive control antibiotic
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the agar plate.
-
-
Well Preparation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Test Compound:
-
Prepare a solution of the test compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of the compound solution into a well.
-
-
Controls:
-
Positive Control: Add a standard antibiotic solution to a separate well.
-
Negative Control: Add DMSO to another well.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[5]
Mandatory Visualizations
Experimental Workflow for Antimicrobial/Antifungal Assays
Caption: Workflow for antimicrobial and antifungal assays.
Logical Relationship for Assay Interpretation
Caption: Logic for interpreting assay results.
References
Application Notes and Protocols for the Characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the structural elucidation and characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. The methodologies detailed herein are essential for confirming the identity, purity, and physicochemical properties of this heterocyclic compound, which holds potential for further investigation in medicinal chemistry and drug development. The techniques covered include spectroscopy (UV-Vis, FT-IR, ¹H NMR, and ¹³C NMR), chromatography (HPLC and GC-MS), and thermal analysis (DSC and TGA). Detailed experimental protocols and data presentation guidelines are provided to ensure reproducible and comparable results.
Introduction
This compound is a heterocyclic compound belonging to the benzoxazinone class of molecules. Benzoxazinones are known to exhibit a wide range of biological activities. The furan moiety is also a common pharmacophore in many drug molecules. Therefore, the synthesis and characterization of derivatives such as this compound are of significant interest in the field of medicinal chemistry. Accurate and thorough characterization is a critical first step in the drug discovery and development process, ensuring the structural integrity and purity of the compound of interest. This application note serves as a guide for researchers to apply various analytical techniques for the comprehensive characterization of this specific molecule.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the chromophoric system.
Table 1: UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~254, ~320 | Data to be determined experimentally |
| Acetonitrile | ~252, ~318 | Data to be determined experimentally |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µg/mL.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the UV-Vis spectrum from 200 to 800 nm against a solvent blank.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Table 2: FT-IR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (lactone) | ~1750-1735 |
| C=N (imine) | ~1650-1630 |
| C=C (aromatic) | ~1600, ~1475 |
| C-O-C (ether) | ~1250-1050 |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared spectrophotometer.
-
Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.1-7.5 | m | Aromatic protons (benzoxazinone) |
| ¹H | ~7.9 | d | Furan H5 |
| ¹H | ~7.2 | d | Furan H3 |
| ¹H | ~6.7 | dd | Furan H4 |
| ¹³C | ~160 | s | C=O (lactone) |
| ¹³C | ~155 | s | C=N |
| ¹³C | ~148-115 | m | Aromatic and Furan carbons |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H, ¹³C, and optionally 2D NMR (e.g., COSY, HSQC) spectra.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts to the respective nuclei in the molecule.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile compounds. Several LC methods have been developed for the analysis of benzoxazinone derivatives.[2][3]
Table 4: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Retention Time (tR) | To be determined experimentally |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to analyze volatile impurities or degradation products. Given the nature of the furan moiety, this technique can be particularly useful.
Table 5: GC-MS Method Parameters
| Parameter | Condition |
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Method: Inject the sample into the GC. The separated components will be analyzed by the mass spectrometer.
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. Compare the mass spectra with a library (e.g., NIST) for identification of any impurities.
Thermal Analysis
Thermal analysis techniques provide information on the thermal stability and phase behavior of the compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study phase transitions.[4][5][6][7][8]
Table 6: DSC Thermal Data
| Parameter | Value |
| Melting Point (Tm) | To be determined experimentally |
| Enthalpy of Fusion (ΔHf) | To be determined experimentally |
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a differential scanning calorimeter.
-
Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the melting point from the peak of the endothermic event.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[5][6][7][8]
Table 7: TGA Thermal Stability Data
| Parameter | Value |
| Onset of Decomposition (Td) | To be determined experimentally |
| Residual Mass at 600 °C | To be determined experimentally |
Experimental Protocol: TGA Analysis
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a final temperature (e.g., 600 °C).
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve.
Visualized Workflows and Relationships
Caption: Overall workflow for the synthesis and characterization of the target compound.
Caption: Relationship between the compound and key spectroscopic techniques.
Caption: Workflow for chromatographic purity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. What Is the Difference Between DSC and TGA? [cn-henven.com]
- 7. Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC) – alstesting.co.th [alstesting.co.th]
- 8. particletechlabs.com [particletechlabs.com]
Application Notes and Protocols for Furan-Benzoxazinone Analogs in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the dosage, solubility, and experimental protocols for the use of furan-benzoxazinone analogs in cell culture-based research. The data presented is compiled from studies on structurally related furan, benzofuran, and benzoxazinone derivatives, offering a robust starting point for investigating novel compounds within this chemical class.
Compound Solubility
The solubility of furan-benzoxazinone analogs and related heterocyclic compounds is a critical factor for successful in vitro studies. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of these compounds due to their generally low aqueous solubility.
Key Considerations:
-
Stock Solution Preparation: It is recommended to prepare high-concentration stock solutions in 100% DMSO.
-
Aqueous Media Precipitation: When diluting the DMSO stock in aqueous cell culture media, precipitation can occur. To mitigate this, it is crucial to ensure rapid and thorough mixing.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be cytotoxic and may interfere with experimental results.[1] A preliminary DMSO toxicity test for each cell line is advisable.
Table 1: Solubility and Stock Solution Recommendations
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent suitable for a wide range of hydrophobic compounds.[2] |
| Stock Concentration | 10-100 mM | Prepare high-concentration stocks to minimize the volume added to cell culture. |
| Storage | -20°C or -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Working Solution | Dilute stock directly into pre-warmed culture media. | Vortex or mix immediately and thoroughly after dilution. |
| Final DMSO in Media | ≤ 0.5% (v/v) | Verify the tolerance of your specific cell line to DMSO.[1] |
Dosage for Cytotoxicity Studies
The effective concentration of furan-benzoxazinone analogs can vary significantly depending on the specific chemical structure and the cell line being tested. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various related furan and benzofuran derivatives, which can serve as a guide for determining the initial dosage range for new compounds.
Table 2: Cytotoxicity of Furan and Benzofuran Derivatives in Cancer Cell Lines
| Compound Class | Compound/Derivative | Cell Line | IC₅₀ (µM) | Exposure Time |
| Furan-based | Compound 4 (Pyridine carbohydrazide) | MCF-7 (Breast Cancer) | 4.06 | 24 hours[3][4] |
| Furan-based | Compound 7 (N-phenyl triazinone) | MCF-7 (Breast Cancer) | 2.96 | 24 hours[3][4] |
| Furan-based | Compound 24 | HeLa (Cervical Cancer) | < 8.79 | Not Specified[4][5] |
| Furan-based | Compound 24 | SW620 (Colorectal Cancer) | Moderate to Potent | Not Specified[4][5] |
| Furan-based | Compound 1 | HeLa (Cervical Cancer) | < 8.79 | Not Specified[4][5] |
| Benzofuran-based | Compound 26 | MCF-7 (Breast Cancer) | 0.057 | Not Specified[6] |
| Benzofuran-based | Compound 36 | MCF-7 (Breast Cancer) | 0.051 | Not Specified[6] |
| Benzofuran-based | Compound 1c | K562 (Leukemia) | Significant Activity | Not Specified[7] |
| Benzofuran-based | Compound 1e | MOLT-4 (Leukemia) | Significant Activity | Not Specified[7] |
| Benzofuran-based | Compound 2d | HeLa (Cervical Carcinoma) | Significant Activity | Not Specified[7] |
| Benzofuran-based | Compound 9 | SQ20B (Head and Neck Cancer) | 0.46 | Not Specified[8] |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing furan-benzoxazinone analogs for cell culture experiments.
Materials:
-
Furan-benzoxazinone analog
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed complete cell culture medium
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the desired amount of the furan-benzoxazinone analog.
-
Dissolve the compound in 100% DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
On the day of the experiment, dilute the stock solution serially with complete cell culture medium to obtain the desired final concentrations.
-
It is critical to add the DMSO stock to the culture medium and not vice versa, and to mix immediately to prevent precipitation.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the cytotoxic effects of furan-benzoxazinone analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Furan-benzoxazinone analog working solutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[3]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the furan-benzoxazinone analog.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the 4-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Signaling Pathways and Visualizations
Studies on related furan and benzofuran derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest. The PI3K/Akt/mTOR and intrinsic apoptotic pathways are frequently implicated.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for evaluating the in vitro anticancer activity of furan-benzoxazinone analogs.
Postulated Signaling Pathway for Furan-Benzoxazinone Analogs
Based on the mechanisms of related compounds, furan-benzoxazinone analogs may induce apoptosis through the PI3K/Akt/mTOR pathway and the intrinsic mitochondrial pathway.
Caption: Postulated signaling pathway for furan-benzoxazinone-induced apoptosis.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mechanism of Action Studies of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(furan-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include potential anticancer, anti-inflammatory, antifungal, and enzyme inhibitory properties.[1][2][3][4][5][6][7] This document provides detailed application notes and experimental protocols to investigate the mechanism of action of this compound, with a focus on its potential as a serine protease inhibitor and an anticancer agent.
Recent studies have identified this compound as a potent and selective inhibitor of Cathepsin G (CatG), a serine protease.[8] The unique structural feature of a furan ring at the 2-position of the 4H-3,1-benzoxazin-4-one core appears to be crucial for its interaction with the active site of CatG.[8] Furthermore, related benzoxazinone derivatives have been shown to induce apoptosis, DNA damage, and autophagy in cancer cells, suggesting that this compound may also exert its biological effects through these mechanisms.[9][10][11][12]
These application notes and protocols are designed to guide researchers in elucidating the detailed molecular mechanisms of this compound.
Data Presentation: Quantitative Analysis
A critical aspect of mechanism of action studies is the quantitative assessment of a compound's activity. The following table summarizes key quantitative data for this compound and related compounds, providing a basis for comparison and experimental design.
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | Cathepsin G Inhibition | - | 0.84 ± 0.11 μM | [8] |
| 2-phenyl-4H-benzo[d][1][13]oxazin-4-one | MTT Assay | A549 | 65.43 ± 2.7 µg/mL | [14] |
| 2H-benzo[b][2][13]oxazin-3(4H)-one derivative 14b | Cell Viability Assay | A549 | 7.59 ± 0.31 μM | [9][10] |
| 2H-benzo[b][2][13]oxazin-3(4H)-one derivative 14c | Cell Viability Assay | A549 | 18.52 ± 0.59 μM | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin G Inhibition Assay
This protocol details the procedure to determine the inhibitory activity of this compound against Cathepsin G.
Materials:
-
Human Cathepsin G (commercially available)
-
Chromogenic substrate for Cathepsin G (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the assay buffer, the compound dilutions, and human Cathepsin G.
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is designed to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with different concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Diagram
Caption: General workflow for investigating the mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 5. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 6. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repository.ubaya.ac.id [repository.ubaya.ac.id]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete N-acylation: The initial reaction between anthranilic acid and 2-furoyl chloride is crucial. Ensure that the 2-furoyl chloride is of high purity and handled under anhydrous conditions, as it is sensitive to moisture. The presence of a suitable base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct and drive the reaction to completion.[1][2]
-
Inefficient Cyclodehydration: The subsequent ring-closing step to form the benzoxazinone ring requires an effective cyclizing agent. If you are using a milder agent like acetic anhydride, a higher temperature and longer reaction time may be necessary. For a more robust and efficient cyclization at room temperature, consider using a combination of cyanuric chloride and dimethylformamide (DMF).[3]
-
Hydrolysis of the Product: The benzoxazinone ring can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure that all workup and purification steps are performed under neutral or slightly acidic conditions and that solvents are anhydrous.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of both the N-acylation and cyclization steps. While the cyanuric chloride/DMF method proceeds at room temperature, other methods may require heating.[3] Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time for your specific conditions.
Question 2: I am observing the formation of a significant amount of N-(2-furoyl)anthranilic acid as a byproduct. How can I promote its conversion to the desired benzoxazinone?
Answer: The presence of N-(2-furoyl)anthranilic acid indicates that the initial N-acylation has occurred, but the subsequent cyclodehydration is incomplete. To improve the conversion of this intermediate to the final product, you can try the following:
-
Increase the Potency of the Cyclizing Agent: If you are using a weak dehydrating agent, switching to a more powerful one is recommended. A mixture of cyanuric chloride and DMF has been shown to be highly effective for this transformation, yielding the desired product in high yields at room temperature.[3]
-
Elevate the Reaction Temperature: For methods employing agents like acetic anhydride, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the cyclization reaction.
-
Extend the Reaction Time: Monitor the reaction by TLC. If the intermediate is still present after the initial reaction time, extending the duration may allow for complete conversion.
Question 3: My final product is difficult to purify. What are the likely impurities and what purification strategies are recommended?
Answer: Common impurities include unreacted starting materials (anthranilic acid), the N-(2-furoyl)anthranilic acid intermediate, and byproducts from the decomposition of the cyclizing agent.
-
Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as ethanol, can be used to obtain the product as a crystalline solid.[2]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a mixture of hexane and ethyl acetate, can effectively separate the desired product from impurities.
-
Aqueous Workup: During the workup, washing the organic layer with a dilute solution of sodium bicarbonate can help remove any unreacted anthranilic acid and the N-(2-furoyl)anthranilic acid intermediate. This should be followed by a wash with water and brine to remove any residual base and water.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common synthetic route involves a two-step, one-pot reaction. First, anthranilic acid is N-acylated with 2-furoyl chloride in the presence of a base. This is followed by an in-situ cyclodehydration of the resulting N-(2-furoyl)anthranilic acid intermediate to yield the final product.
Q2: What are the key reagents and their roles in this synthesis?
A2:
-
Anthranilic Acid: Provides the core benzene ring and the amine and carboxylic acid functionalities necessary for forming the benzoxazinone ring.
-
2-Furoyl Chloride: Acts as the acylating agent, introducing the furan-2-yl moiety at the 2-position of the benzoxazinone ring.
-
Base (e.g., Pyridine, Triethylamine): Serves to neutralize the hydrochloric acid (HCl) generated during the N-acylation reaction, driving the equilibrium towards the product.[1]
-
Cyclizing Agent (e.g., Acetic Anhydride, Cyanuric Chloride/DMF): Promotes the intramolecular cyclization and dehydration of the N-acylated intermediate to form the final benzoxazinone ring.[3]
Q3: Are there alternative synthetic methods for improving the yield?
A3: Yes, several methods have been reported with varying yields. The choice of cyclizing agent appears to be a critical factor. While traditional methods using acetic anhydride are common, more modern approaches utilizing reagents like cyanuric chloride in combination with DMF have demonstrated higher yields under milder reaction conditions.[3]
Data Presentation
The following table summarizes the reported yields for the synthesis of this compound using different synthetic methodologies.
| Starting Materials | Cyclizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |
| Anthranilic acid, 2-Furoyl chloride | Pyridine | Pyridine | Ice bath, then room temp. for 12h | ~60 | [2] |
| Anthranilic acid, 2-Furoyl chloride | Cyanuric chloride / DMF | Chloroform / DMF | Room temperature, 4h | 78 | [3] |
Experimental Protocols
Method 1: Synthesis using Pyridine as a Base and Cyclizing Agent [2]
-
To a solution of anthranilic acid (30 mmol) in pyridine (15 ml) in an ice bath, add freshly prepared 2-furoyl chloride (20 mmol).
-
Stir the reaction mixture for 30 minutes in the ice bath and then at room temperature for 12 hours.
-
Pour the reaction mixture into water (200 ml) with vigorous stirring.
-
Filter the resulting precipitate and wash the filter cake with water (5 x 20 ml).
-
Dry the product under vacuum. Recrystallize from ethanol if necessary.
Method 2: One-pot Synthesis using Cyanuric Chloride and DMF [3]
-
To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add 2-furoyl chloride (3 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of cyanuric chloride (3 mmol) in DMF (5 mL) to the stirred mixture.
-
Continue stirring for 4 hours at room temperature.
-
Evaporate the solvent under vacuum.
-
Pour the residue into a mixture of distilled water (20 mL) and ice.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for benzoxazinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazinones.
Troubleshooting Guide
This section addresses common problems encountered during benzoxazinone synthesis in a question-and-answer format.
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired benzoxazinone product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in benzoxazinone synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here are key areas to investigate:
-
Reactant Quality: Ensure the purity of your starting materials, particularly the anthranilic acid derivative. Impurities can interfere with the reaction.
-
Catalyst Activity: If you are employing a metal-catalyzed reaction (e.g., using copper or palladium), ensure the catalyst is active.[1][2] Consider using a freshly opened catalyst or one stored under appropriate inert conditions. The choice of catalyst can also be critical; for instance, in some copper-catalyzed syntheses, various copper salts might be screened to find the optimal one.[1]
-
Reaction Conditions:
-
Temperature: The reaction temperature is often a critical parameter. Some reactions may require heating or refluxing to proceed efficiently.[1][3] Conversely, excessive heat can lead to decomposition. It is advisable to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Solvents should be dry and of an appropriate polarity for the specific reaction. Common solvents for benzoxazinone synthesis include chloroform, acetonitrile, and toluene.[3][4][5][6]
-
Atmosphere: Some catalytic cycles are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Base Selection: In reactions requiring a base, such as those involving acyl chlorides and anthranilic acid, the choice and amount of base (e.g., triethylamine, DIPEA) are crucial for neutralizing generated acids and facilitating the reaction.[1][3][5][6]
Problem: Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are common side reactions and how can I minimize them?
Answer:
Side product formation is a common challenge. Here are some potential side reactions and strategies to mitigate them:
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes self-condense or polymerize, especially at high concentrations or temperatures. Try adjusting the concentration of your reactants or the rate of addition of one reactant to another.
-
Incomplete Cyclization: The intermediate amide may fail to cyclize completely, remaining as a major impurity. This can be addressed by optimizing the cyclization agent or reaction conditions (e.g., temperature, reaction time) to favor the formation of the benzoxazinone ring.[3][5]
-
Hydrolysis: The benzoxazinone ring can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure you are using dry solvents and reagents, and carefully control the pH during workup and purification.
-
Formation of Isomers: Depending on the substitution pattern of your starting materials, the formation of structural isomers is possible. Careful analysis of your product mixture (e.g., by NMR) is necessary to identify these. Optimizing the reaction conditions may favor the formation of the desired isomer.
Problem: Difficulty in Product Purification
Question: I am struggling to purify my benzoxazinone product from the reaction mixture. What purification strategies are most effective?
Answer:
Purification of benzoxazinones can be challenging due to the presence of closely related impurities or byproducts.
-
Column Chromatography: This is a very common and effective method for purifying benzoxazinones.[7] A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent system) is key. A gradient elution is often more effective than an isocratic one.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. This may require screening various solvents or solvent mixtures.
-
Washing/Extraction: During the reaction workup, washing the organic layer with appropriate aqueous solutions (e.g., saturated sodium bicarbonate to remove acidic impurities, brine) can help remove a significant amount of impurities before final purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis?
A1: The most common precursors for the synthesis of benzoxazinones are anthranilic acid and its derivatives.[1][3][5][6][8] These are typically reacted with acyl chlorides, acid anhydrides, or ortho esters to form the benzoxazinone ring.[1][3][5][6][8]
Q2: What types of catalysts are typically used in benzoxazinone synthesis?
A2: A variety of catalysts can be employed, depending on the specific synthetic route. These include:
-
Copper catalysts: Copper(I) chloride (CuCl) and copper(I) iodide (CuI) are used in several synthetic strategies.[1][9]
-
Palladium catalysts: Palladium catalysts are often used in carbonylation reactions to construct the benzoxazinone core.[2]
-
Acid catalysts: Lewis acids or strong inorganic acids can be used to promote the cyclization step.[3][5]
-
Enzymes: Lipases, such as Candida antarctica lipase B (Novozym 435), have been used for biocatalytic synthesis of benzoxazinone derivatives.[4]
Q3: How can I monitor the progress of my benzoxazinone synthesis reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Biocatalytic Decarboxylative Michael Addition for Benzoxazinone Derivative Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Novozym 435 | MeCN | 40 | 24 | 85 |
| 2 | Novozym 435 | Toluene | 40 | 24 | 72 |
| 3 | Novozym 435 | Dioxane | 40 | 24 | 68 |
| 4 | Novozym 435 | MeCN | 30 | 24 | 75 |
| 5 | Novozym 435 | MeCN | 50 | 24 | 82 |
| 6 | Novozym 435 | MeCN | 40 | 12 | 65 |
| 7 | Novozym 435 | MeCN | 40 | 36 | 86 |
Data adapted from a study on biocatalytic synthesis.[4] Conditions: 1,4-benzoxazinone (0.2 mmol), chalcone (0.2 mmol), MeCN (2 ml), H₂O.
Table 2: Optimization of a Palladium-Catalyzed Decarboxylative Cyclization
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | CH₂Cl₂ | 99 |
| 2 | Pd₂(dba)₃ | PPh₃ | CH₂Cl₂ | 95 |
| 3 | Pd(OAc)₂ | PPh₃ | CH₂Cl₂ | 88 |
| 4 | Pd(PPh₃)₄ | - | THF | 92 |
| 5 | Pd(PPh₃)₄ | - | Toluene | 85 |
Data adapted from a study on the synthesis of trifluoromethyl-3,1-benzoxazines.[9]
Experimental Protocols
Protocol 1: Synthesis of 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [3][5]
-
Preparation of the Intermediate Acid Amide:
-
To a solution of anthranilic acid in chloroform, add triethylamine.
-
Slowly add a solution of N-phthaloylglycyl chloride in chloroform.
-
Stir the mixture at room temperature.
-
After the reaction is complete (monitored by TLC), wash the reaction mixture with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the intermediate acid amide.
-
-
Cyclization to the Benzoxazinone:
-
Dissolve the intermediate acid amide in toluene.
-
Add triethylamine to the solution.
-
Add cyanuric chloride portion-wise over a period of ten minutes.
-
Reflux the reaction mixture for one week.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and then with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) to yield the final benzoxazinone derivative.
-
Visualizations
Caption: Experimental workflow for a two-step benzoxazinone synthesis.
Caption: Troubleshooting logic for low product yield in benzoxazinone synthesis.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. researchgate.net [researchgate.net]
identifying and minimizing side products in furan-benzoxazinone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with furan-benzoxazinone reactions. The information is designed to help identify and minimize the formation of common side products, ensuring higher yields and purity of the desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to furan-benzoxazinones?
A1: Furan-benzoxazinones are typically synthesized through the cyclization of an N-acylanthranilic acid precursor, where the acyl group contains a furan moiety. A common method involves the reaction of anthranilic acid with a furan-containing acyl chloride (e.g., furan-2-carbonyl chloride) in the presence of a dehydrating agent like acetic anhydride or a coupling agent.[1] Another approach is the intramolecular cyclization of a pre-formed N-(furan-2-carbonyl)anthranilic acid.
Q2: What is the primary cause of side product formation in reactions involving furan moieties under acidic conditions?
A2: The furan ring is susceptible to acid-catalyzed ring opening, which is a major source of side products.[2] This degradation pathway can be initiated by strong Brønsted or Lewis acids, leading to the formation of reactive intermediates that can polymerize or undergo other undesired reactions.
Q3: Can I use standard purification techniques like silica gel chromatography for furan-benzoxazinones?
A3: While silica gel chromatography is a common purification method, care must be taken with furan-containing compounds. The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive furan rings, especially for less stable derivatives. It is advisable to use deactivated silica gel or alternative purification methods like recrystallization or preparative thin-layer chromatography (TLC) if product degradation is observed.
Troubleshooting Guides
Problem 1: Low yield of the desired furan-benzoxazinone and presence of a complex mixture of byproducts.
Possible Cause: Acid-catalyzed degradation of the furan ring.
Troubleshooting Steps:
-
Reagent Selection:
-
If using a strong acid catalyst, consider switching to a milder one. For example, replace sulfuric acid with a weaker organic acid like acetic acid.
-
When using an acyl chloride, ensure it is free of residual HCl from its preparation.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures can accelerate the degradation of the furan ring.
-
Solvent: Use a non-protic solvent to minimize the availability of protons that can initiate ring opening.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
-
-
Work-up Procedure:
-
Neutralize any acidic components promptly during the work-up. A mild base wash (e.g., saturated sodium bicarbonate solution) can be effective.
-
Problem 2: Formation of a significant amount of N-acylanthranilic acid instead of the cyclized benzoxazinone.
Possible Cause: Incomplete cyclization due to insufficient dehydration or activation.
Troubleshooting Steps:
-
Dehydrating Agent:
-
Ensure the dehydrating agent (e.g., acetic anhydride) is fresh and has not been exposed to moisture.
-
Increase the equivalents of the dehydrating agent.
-
-
Activating Agent:
-
If using a coupling agent for the cyclization of N-acylanthranilic acid, ensure it is suitable for the substrate and used in sufficient quantity.
-
-
Reaction Temperature:
-
While high temperatures can cause furan degradation, a certain amount of thermal energy is required for the cyclization. A careful optimization of the reaction temperature is necessary.
-
Problem 3: Presence of an inseparable dihydro-benzoxazinone impurity.
Possible Cause: Incomplete elimination during the final step of the reaction, which can be influenced by the electronic properties of the substituents.[3]
Troubleshooting Steps:
-
Reaction Time and Temperature:
-
Prolonging the reaction time or slightly increasing the temperature might promote the final elimination step to form the desired benzoxazinone.[3]
-
-
Catalyst:
-
The choice of acid catalyst can influence the rate of elimination. Experiment with different mild acid catalysts to find the optimal conditions.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Aryl-4H-3,1-benzoxazin-4-ones (General Guidance)
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Ethanol | 100 | 24 | 75 | [3] |
| 2 | Acetic Acid | Ethanol | 100 | 48 | 85 | [3] |
| 3 | None (Microwave) | Neat | 150 | 0.5 | 80 | [3] |
| 4 | CuCl | Dioxane | 100 | 4 | 78 | [3] |
| 5 | I2/TBHP | DMSO | 80 | 6 | 82 |
Note: This table provides general guidance based on the synthesis of various benzoxazin-4-ones. The optimal conditions for furan-containing analogs may vary and require specific optimization.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one
This protocol is a general guideline and may require optimization for specific substrates.
-
Acylation of Anthranilic Acid:
-
To a solution of anthranilic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (e.g., nitrogen), add a base (e.g., triethylamine, 1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of furan-2-carbonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up to isolate the N-(furan-2-carbonyl)anthranilic acid.
-
-
Cyclization:
-
Suspend the N-(furan-2-carbonyl)anthranilic acid in acetic anhydride (5-10 eq).
-
Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure this compound.
-
Mandatory Visualizations
Caption: Acid-catalyzed furan ring opening pathway.
Caption: Workflow for troubleshooting side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected spectral data for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering unexpected spectral data during the synthesis and characterization of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: The expected data can vary slightly based on the solvent and instrument used. Below is a summary of reported values.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Solvent | Expected Peaks / Values | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | δ (ppm): 8.14 (dd, 1H), 7.78-7.72 (m, 1H), 7.64 (d, 2H), 7.46-7.41 (m, 1H), 7.30 (d, 1H), 6.55 (dd, 1H) | [1] |
| DMSO-d₆ | δ (ppm): 8.12 (ddd, 1H), 8.09 (dd, 1H), 7.93 (ddd, 1H), 7.66 (ddd, 1H), 7.59 (ddd, 1H), 7.45 (dd, 1H), 6.80 (dd, 1H) | [2] | |
| ¹³C NMR | CDCl₃ | δ (ppm): 158.62, 149.80, 147.10, 146.70, 144.43, 136.83, 128.79, 128.30, 127.18, 117.24, 116.94, 112.60 | [1] |
| IR | KBr | ν (cm⁻¹): ~1753 (C=O, lactone), ~1683 (C=N), ~1604 (C=C, aromatic) | [2] |
| Mass Spec. | ESI-MS | [M+H]⁺ Calculated: 214.0504, Found: ~214.05 |[1] |
Q2: What is the most common impurity observed during the synthesis of this compound?
A2: The most common impurity is the uncyclized intermediate, 2-(furan-2-carboxamido)benzoic acid. This can arise from incomplete cyclization during the synthesis or from hydrolysis of the final product if exposed to moisture.[3][4]
Q3: My melting point is significantly different from the literature values (approx. 106-112°C). What could be the cause?
A3: A broad or depressed melting point typically indicates the presence of impurities. The most likely culprits are unreacted starting materials (anthranilic acid) or the hydrolyzed intermediate, 2-(furan-2-carboxamido)benzoic acid.[1][2] Recrystallization from a suitable solvent like ethanol may be required.[1]
Troubleshooting Guides
Problem 1: Unexpected signals in ¹H NMR spectrum.
Scenario: The ¹H NMR spectrum shows a very broad singlet between 10-13 ppm and lacks the well-resolved aromatic signals expected for the benzoxazinone.
Possible Causes:
-
Presence of 2-(furan-2-carboxamido)benzoic acid: This intermediate or hydrolysis product contains both a carboxylic acid proton (-COOH) and an amide proton (-NH), which often appear as broad signals in the downfield region of the spectrum.[5]
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Unreacted Anthranilic Acid: This starting material also contains a carboxylic acid proton and amine protons, which can appear as broad signals.
Recommended Actions:
-
Confirm with D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The broad signals from the -COOH and -NH protons will exchange with deuterium and disappear from the spectrum.
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Check Mass Spectrometry Data: Look for a mass corresponding to the intermediate/hydrolysis product (C₁₂H₉NO₄), which would have an [M+H]⁺ of approximately 232.05.
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Purification: If the intermediate is present, re-subject the product to the cyclization conditions (e.g., heating with a dehydrating agent like acetic anhydride) or purify via column chromatography or recrystallization.[3]
Problem 2: Incorrect mass observed in Mass Spectrometry.
Scenario: The mass spectrum (ESI+) shows a prominent ion at m/z 232.05, but the expected [M+H]⁺ for the product is m/z 214.05.
Possible Causes:
-
Product Hydrolysis: The observed mass corresponds to the protonated molecular ion of the ring-opened form, 2-(furan-2-carboxamido)benzoic acid (M = 231.05 g/mol ). This indicates that the benzoxazinone ring has opened, likely due to reaction with water in the sample or during the ESI process.[6]
Recommended Actions:
-
Ensure Anhydrous Conditions: Prepare the MS sample using dry solvents and handle the solid product in a low-moisture environment.
-
Re-evaluate Synthesis/Work-up: Ensure the reaction work-up and purification steps were performed under anhydrous conditions to prevent hydrolysis.
-
Correlate with NMR/IR: Check the ¹H NMR and IR spectra for evidence of the hydrolyzed product (See Problem 1 and Table 2).
Problem 3: Additional peaks in the aromatic region of the NMR or unexpected IR bands.
Scenario: The spectra show signals that do not correspond to the product or the common intermediate.
Possible Causes:
-
Unreacted Starting Materials: Residual anthranilic acid or 2-furoyl chloride may be present.
-
Side Products: Depending on the reaction conditions, other side reactions could occur. For instance, using two equivalents of acid chloride with anthranilic acid is a common procedure to ensure full conversion to the benzoxazinone.[4] Using insufficient acid chloride can lead to a mixture of product and the N-acylated intermediate.[7]
Recommended Actions:
-
Compare with Starting Material Spectra: Run spectra of the starting materials (anthranilic acid, 2-furoyl chloride) and compare them to the unexpected signals in your product's spectrum.
-
Optimize Reaction Stoichiometry: Ensure the correct molar ratios of reactants were used as per the experimental protocol.
-
Purify the Product: Use column chromatography on silica gel or recrystallization to remove starting materials and other impurities.
Table 2: Spectroscopic Data for Common Impurities
| Compound | Technique | Characteristic Signals |
|---|---|---|
| 2-(furan-2-carboxamido)benzoic acid | ¹H NMR (DMSO-d₆) | Broad signals > 10 ppm (-COOH, -NH); distinct aromatic pattern. |
| IR (KBr) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹). | |
| ESI-MS | [M+H]⁺ ≈ 232.05 | |
| Anthranilic Acid | ¹H NMR (DMSO-d₆) | Signals in aromatic region, broad -COOH and -NH₂ signals. |
| | IR (KBr) | Broad O-H and N-H stretches (~3400-2800 cm⁻¹), C=O stretch (~1680 cm⁻¹). |
Experimental Protocols & Visualizations
Standard Experimental Protocols
-
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 300 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[1][2]
-
Infrared (IR) Spectroscopy: Mix a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet. Record the spectrum, typically from 4000 to 400 cm⁻¹.[2]
-
Mass Spectrometry (MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using Electrospray Ionization (ESI) in positive ion mode to observe the [M+H]⁺ ion.[1]
Troubleshooting Workflow
Caption: General workflow for troubleshooting spectral data.
Chemical Species Relationships
Caption: Synthesis pathway and common impurity relationship.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one.
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step process: the acylation of anthranilic acid with 2-furoyl chloride, followed by a cyclization step to form the benzoxazinone ring.
Step 1: Acylation of Anthranilic Acid
-
In a well-ventilated fume hood, dissolve anthranilic acid in a suitable solvent such as pyridine or chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add 2-furoyl chloride dropwise to the cooled solution while maintaining the temperature below 5 °C. The molar ratio of 2-furoyl chloride to anthranilic acid is typically between 1:1 and 2:1.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the N-(furan-2-carbonyl)anthranilic acid intermediate.
-
The precipitate is collected by filtration, washed with water, and dried.
Step 2: Cyclization to this compound
-
The dried N-(furan-2-carbonyl)anthranilic acid is mixed with a cyclizing agent. Common agents include acetic anhydride or a mixture of cyanuric chloride and dimethylformamide (DMF).[2]
-
The mixture is heated to reflux for a specified period, which can range from a few hours to overnight, depending on the chosen cyclizing agent.
-
The progress of the cyclization should be monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated. The work-up procedure will vary based on the cyclizing agent used. For instance, if acetic anhydride is used, the excess can be removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Comparison of Common Synthesis Methods on Lab Scale
| Method | Starting Materials | Cyclizing Agent/Conditions | Typical Yield | Key Considerations |
| Pyridine Method | Anthranilic acid, 2-Furoyl chloride | Pyridine (solvent and catalyst) | ~60-80%[3][4] | Pyridine acts as both solvent and acid scavenger. Can be difficult to remove during workup. |
| Cyanuric Chloride/DMF Method | Anthranilic acid, 2-Furoyl chloride | Cyanuric chloride in DMF | ~78%[2] | Milder conditions compared to acetic anhydride. Cyanuric chloride is a solid, which can be easier to handle than liquids on a larger scale. |
| Acetic Anhydride Method | N-(furan-2-carbonyl)anthranilic acid | Acetic anhydride, reflux | Variable, can be high | A classic and cost-effective method. Requires heating, and removal of excess acetic anhydride is necessary. |
Troubleshooting Guides
Issue 1: Low Yield of the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Acylation: The initial reaction between anthranilic acid and 2-furoyl chloride did not go to completion. | - Ensure the 2-furoyl chloride is of high purity and has not hydrolyzed. - Monitor the acylation step by TLC to confirm the complete consumption of anthranilic acid before proceeding to cyclization. - Consider using a slight excess of 2-furoyl chloride. |
| Inefficient Cyclization: The ring-closing step is not proceeding efficiently. | - If using acetic anhydride, ensure the reaction is heated to a sufficient temperature and for an adequate duration. - For the cyanuric chloride method, ensure the reagents are anhydrous, as moisture can interfere with the reaction.[2] - Explore alternative cyclizing agents if one proves ineffective for your specific setup. |
| Product Loss During Work-up/Purification: Significant amounts of the product are being lost during extraction, filtration, or recrystallization. | - Optimize the recrystallization solvent system to maximize recovery. - Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving. - On a larger scale, consider alternative purification methods like column chromatography with a suitable stationary phase. |
| Side Reactions: Formation of byproducts is consuming starting materials or the intermediate. | - A common side reaction is the formation of a diacylated product where two molecules of 2-furoyl chloride react with one molecule of anthranilic acid.[5] Using a controlled addition of the acyl chloride at low temperatures can minimize this. |
Issue 2: Product Purity Issues
| Possible Cause | Troubleshooting Step |
| Residual Starting Materials or Intermediates: The final product is contaminated with unreacted anthranilic acid, 2-furoic acid (from hydrolysis of the chloride), or the N-acylated intermediate. | - Improve the efficiency of the acylation and cyclization steps as described above. - Optimize the purification process. Multiple recrystallizations may be necessary. - Consider a wash with a dilute base solution to remove acidic impurities like anthranilic acid and 2-furoic acid, followed by a water wash. |
| Formation of Colored Impurities: The final product has an off-white or yellowish color. | - This can be due to impurities in the starting materials or degradation during the reaction, especially at high temperatures. - Ensure high-purity starting materials are used. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. - Activated carbon treatment during recrystallization can sometimes help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up this synthesis include:
-
Heat Management: Both the acylation and cyclization steps can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety.
-
Mixing: Ensuring homogeneous mixing of reagents in large reaction vessels is critical for consistent reaction progress and to avoid localized overheating.
-
Reagent Addition: The controlled addition of 2-furoyl chloride is important to manage the exotherm and minimize side reactions. This can be more challenging on a larger scale.
-
Product Isolation and Purification: Handling large volumes of solids and solvents for filtration and recrystallization requires appropriate equipment and optimized procedures to minimize product loss.
Q2: How can I improve the efficiency of the cyclization step at a larger scale?
A2: To improve the cyclization efficiency at scale:
-
Choice of Cyclizing Agent: For larger scales, using a solid cyclizing agent like cyanuric chloride might be advantageous for handling and addition.
-
Solvent Selection: The choice of a high-boiling point solvent that is also a good solvent for the intermediate can improve reaction kinetics and aid in heat transfer.
-
Azeotropic Water Removal: If water is suspected to be inhibiting the reaction, a Dean-Stark apparatus can be used with a suitable solvent (like toluene) to remove water azeotropically during the reaction.
Q3: What are the key safety precautions to consider for this synthesis?
A3: Key safety precautions include:
-
2-Furoyl Chloride: This is a corrosive and moisture-sensitive reagent.[6][7] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. It reacts with water to release HCl gas.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated area.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during the addition of 2-furoyl chloride. Have a cooling bath ready.
-
Pressure Build-up: If the reaction is conducted in a closed system, be aware of potential pressure build-up, especially if gas is evolved.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Benzoxazinone Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazinone derivatives. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in benzoxazinone synthesis are a frequent issue. Several factors can contribute to this problem.
-
Incomplete Cyclization: The reaction may stall at the N-acylanthranilic acid intermediate.[1] Cyclization is often the rate-limiting step and can be influenced by the choice of cyclizing agent and reaction temperature. Traditional methods using acetic anhydride often require heating, while milder reagents like cyanuric chloride in DMF can promote cyclization at room temperature.[1][2][3]
-
Substituent Effects: The electronic nature of substituents on the anthranilic acid ring plays a crucial role. Electron-withdrawing groups (e.g., -NO₂) are known to decrease reaction yields significantly.[2] Conversely, electron-donating groups tend to favor the formation of the desired benzoxazinone.[2]
-
Reaction Conditions: Optimization of reaction time and temperature is critical. For instance, in the acid-catalyzed reaction of anthranilic acids with orthoesters, shorter reaction times may yield the dihydro intermediate, while longer reaction times are necessary for the formation of the final benzoxazinone product.[2] Thermal conditions can sometimes lead to lower yields compared to ultrasound-assisted synthesis in specific reactions.[3]
Troubleshooting Table: Impact of Substituents on Yield
| Starting Material (Anthranilic Acid) | Reaction Condition | Product | Yield (%) | Reference |
| Anthranilic acid with -NO₂ group | CuCl-catalyzed decarboxylative coupling | 2-substituted-4H-benzo[d][2][4]oxazin-4-one | 51 | [2] |
| Unsubstituted anthranilic acid | CuCl-catalyzed decarboxylative coupling | 2-substituted-4H-benzo[d][2][4]oxazin-4-one | up to 87 | [2] |
| Anthranilic acid with electron-donating group | Acid-catalyzed cyclization with orthoesters | 4H-benzo[d][2][4]oxazin-4-one | Predominant product | [2][5] |
| Anthranilic acid with electron-withdrawing group | Acid-catalyzed cyclization with orthoesters | Dihydro-4H-benzo[d][2][4]oxazin-4-one | Favored product | [2][5] |
Q2: I have isolated the N-acylanthranilic acid intermediate instead of the cyclized benzoxazinone. How can I facilitate the cyclization?
A2: The formation of a stable N-acylanthranilic acid intermediate is a common pitfall, indicating that the cyclization step has not occurred or is incomplete.[1]
-
Choice of Cyclizing Agent: The key is to activate the carboxylic acid group to facilitate intramolecular nucleophilic attack. Acetic anhydride is a classic and effective dehydrating agent for this purpose, often requiring elevated temperatures.[6] For milder conditions, a mixture of cyanuric chloride and DMF can be used, which generates an iminium cation that efficiently promotes cyclodehydration at room temperature.[2][3]
-
Reaction Conditions: If you are using a method that requires heating, ensure that the temperature is sufficient and the reaction time is adequate for the cyclization to complete. Monitoring the reaction by TLC to observe the disappearance of the N-acylanthranilic acid spot is recommended.
Q3: My product is the dihydro-benzoxazinone, not the fully aromatized benzoxazinone. How can I avoid this?
A3: The formation of 1,2-dihydro-4H-benzoxazine-4-ones is a known side reaction, particularly when using orthoesters in the synthesis.[2]
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to the isolation of the dihydro intermediate. Extending the reaction time, for example from 24 to 48 hours in thermal conditions, can promote the final elimination of alcohol to yield the aromatic benzoxazinone.[2]
-
Substituent Effects: As mentioned previously, electron-withdrawing groups on the anthranilic acid ring favor the formation of the dihydro intermediate.[2][5] If your substrate contains such groups, you may need to employ more forcing reaction conditions or a different synthetic strategy.
Q4: I am struggling with the purification of my benzoxazinone derivative. What are the recommended methods?
A4: Purification can be challenging due to the potential for side products and the varying solubility of benzoxazinone derivatives.
-
Recrystallization: This is the most common and effective method for purifying solid benzoxazinone derivatives.[7] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even in the hot solvent.[8][9] Common solvents for recrystallization include ethanol, ethyl acetate, and toluene.[7][10]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) will need to be determined by TLC analysis.
-
Washing: Crude products can often be purified by washing with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For example, washing with cold ethanol or ether can remove some common impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one via N-acylation followed by Cyclization (Illustrating a potential pitfall)
This protocol is performed in two steps, where the intermediate N-benzoyl anthranilic acid can be isolated. In case of incomplete cyclization, this intermediate would be the major product.
Step 1: Synthesis of N-Benzoylanthranilic Acid
-
In a 100 mL round-bottom flask, dissolve anthranilic acid (3.0 g, 21.9 mmol) in chloroform (30 mL).
-
Add triethylamine (3.3 mL, 24.1 mmol) to the solution and stir at room temperature.
-
Slowly add benzoyl chloride (2.8 mL, 21.9 mmol) to the stirred mixture.
-
Continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a separatory funnel and wash with distilled water (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-benzoylanthranilic acid.
Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one
-
To the crude N-benzoylanthranilic acid, add acetic anhydride (10 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Stir vigorously until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.
Troubleshooting: If the final product yield is low and analysis shows the presence of unreacted N-benzoylanthranilic acid, the cyclization in Step 2 was incomplete. To address this, one could increase the reflux time or use a more potent cyclizing agent as described in the FAQs.
Protocol 2: One-Pot Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride/DMF (Optimized for mild conditions)
This one-pot method avoids the isolation of the intermediate and uses a milder cyclizing agent, which can lead to higher yields, especially for sensitive substrates.[11]
-
In a 50 mL round-bottom flask, suspend anthranilic acid (0.411 g, 3 mmol) in chloroform (10 mL).
-
Add triethylamine (0.460 mL, 3.3 mmol) and stir the mixture.
-
Add benzoyl chloride (0.349 mL, 3 mmol) dropwise to the solution and stir at room temperature for 2 hours to form the N-acylated intermediate in situ.
-
In a separate flask, dissolve cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to prepare the cyclizing agent.
-
Add the cyanuric chloride/DMF solution to the reaction mixture and stir at room temperature for 4 hours.
-
Evaporate the solvent under vacuum.
-
Add distilled water (20 mL) and ice to the residue. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Visualizations
Troubleshooting Workflow for Benzoxazinone Synthesis
Caption: A flowchart for troubleshooting common issues in benzoxazinone synthesis.
Reaction Pathway Competition in Benzoxazinone Synthesis
Caption: Competing pathways in the synthesis of benzoxazinone derivatives.
References
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 11. journals.iau.ir [journals.iau.ir]
Technical Support Center: Enhancing the Biological Activity of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its analogs?
A1: this compound and its derivatives have been reported to exhibit a wide range of biological activities. These include anticancer, antifungal, antibacterial, anti-inflammatory, and potent inhibitory effects against serine proteases like human leukocyte elastase and α-chymotrypsin.[1][2] The furan moiety at the 2-position is considered a promising scaffold for various biological activities due to its electron-rich nature and ability to interact with biological targets.
Q2: How can I enhance the biological activity of my this compound derivative?
A2: Enhancing biological activity often involves structural modifications. Key strategies include:
-
Substitution on the Benzoxazinone Ring: Introducing electron-withdrawing or electron-donating groups on the benzene ring of the benzoxazinone core can modulate activity.
-
Modification of the Furan Ring: Altering the furan ring or replacing it with other heterocycles can impact the compound's interaction with its biological target.
-
Introduction of a Vinyl Linker: A vinyl group between the furan and benzoxazinone rings has been explored to potentially enhance activity.[3]
Q3: What are the general approaches for synthesizing this compound?
A3: The most common synthetic route involves the reaction of anthranilic acid with 2-furoyl chloride in the presence of a base like pyridine.[4] Alternative methods include using different cyclizing agents such as cyanuric chloride or employing mechanochemical synthesis to improve yields and reduce reaction times.[5][6]
Q4: My compound has low solubility in aqueous media for biological assays. What should I do?
A4: Poor aqueous solubility is a common challenge.[7] For 2-methyl-3,1-(4H)-benzoxazin-4-one, it was found to be insoluble in water but moderately soluble in DMSO and DMF.[8] It is recommended to prepare stock solutions in an appropriate organic solvent like DMSO.[9] When diluting into aqueous assay buffers, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts. If precipitation occurs, consider using sonication or vortexing to aid dissolution.[7]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions as moisture can hydrolyze the acyl chloride. Extend the reaction time or gently heat the reaction mixture.[4] |
| Side product formation (e.g., N-acyl anthranilic acid). | Use a molar excess (e.g., 2 equivalents) of the acyl chloride to drive the reaction towards the desired benzoxazinone.[4][10] | |
| Inefficient cyclization. | Consider using alternative cyclizing agents like cyanuric chloride in the presence of a base.[6] Explore one-pot synthesis methods which can sometimes improve overall yield.[6] | |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | Use column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) for purification. Recrystallization from a suitable solvent like ethanol can also be effective. |
| Oily product instead of solid. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography is recommended. |
Biological Assay Troubleshooting (MTT Assay Example)
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or Non-reproducible Results | Compound precipitation in the assay medium. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the culture medium immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (usually <0.5-1%).[1][7] |
| Interference of the compound with the MTT reagent. | Some compounds can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[11][12] Run a control experiment with the compound in cell-free medium containing MTT to check for direct reduction. | |
| Compound absorbs light at the same wavelength as formazan (around 570 nm). | Measure the absorbance of the compound in the assay medium at the detection wavelength to determine if it contributes to the signal.[12] If there is significant absorbance, a different viability assay may be needed. | |
| Overestimation or Underestimation of Cell Viability | The compound may alter the metabolic activity of the cells without affecting their viability, which can skew MTT results as the assay measures metabolic activity.[11][13] | Corroborate MTT assay results with an alternative cell viability assay that has a different mechanism, such as trypan blue exclusion (measures membrane integrity) or a crystal violet assay (measures cell number).[11] |
| The compound is a photosensitizer and degrades the formazan product upon light exposure. | Porphyrin-related compounds have been shown to cause this issue.[14] Minimize the exposure of the assay plates to light after the addition of the MTT reagent. |
Quantitative Data
Table 1: Antifungal Activity of Selected Benzoxazinone Derivatives [15]
| Compound | Concentration (mg L⁻¹) | Fungal Strain | Inhibition of Mycelial Growth (%) |
| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | Botrytis cinerea | 100 |
| 200 | Rhizoctonia solani | 100 | |
| 100 | Rhizoctonia solani | 100 | |
| 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | 200 | Botrytis cinerea | 100 |
| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | 200 | Fusarium culmorum | 100 |
| 100 | Fusarium culmorum | 100 | |
| 100 | Phythophtora cactorum | 100 | |
| 100 | Rhizoctonia solani | 100 | |
| 20 | Phythophtora cactorum | 72 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.[4][10]
Materials:
-
Anthranilic acid
-
2-Furoyl chloride
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add 2-furoyl chloride (2 equivalents) to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
MTT Cell Viability Assay
This is a general protocol for assessing the cytotoxicity of a compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound from the DMSO stock solution in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Benzoxazinone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejppri.eg.net [ejppri.eg.net]
- 9. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one and Other Benzoxazinone Derivatives
This guide offers a comparative overview of the biological efficacy of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one against other benzoxazinone derivatives. The primary focus of this analysis is on the inhibition of Cathepsin G, with additional context provided for anticancer and antimicrobial activities based on available research. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.
Cathepsin G Inhibitory Activity
A significant therapeutic target for inflammatory diseases, Cathepsin G (CatG), a serine protease found in neutrophils, has been a focus of inhibition studies involving benzoxazinone scaffolds. Research has identified this compound as a potent inhibitor of this enzyme.
Comparative Efficacy Data (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other 2-substituted-4H-3,1-benzoxazin-4-one derivatives against human Cathepsin G. Lower IC50 values indicate greater potency.
| Compound | 2-Substituent | IC50 (µM)[1] |
| This compound | Furan-2-yl | 0.84 ± 0.11 |
| 2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one | 3-Pyridinyl | 5.5 ± 0.8 |
| 2-phenyl-4H-3,1-benzoxazin-4-one | Phenyl | > 50 |
| 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one | 4-Methylphenyl | > 50 |
| 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one | 4-Methoxyphenyl | 2.9 ± 0.3 |
| 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one | 4-Chlorophenyl | 1.5 ± 0.2 |
| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | 4-Nitrophenyl | 1.2 ± 0.1 |
Data sourced from a study on substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors.[1]
Experimental Protocol: Cathepsin G Inhibition Assay[1]
Materials:
-
Human Cathepsin G (CatG)
-
Chromogenic substrate for CatG
-
Buffer: 20 mM Tris, pH 7.4, containing 100 mM NaCl, 2.5 mM CaCl2, 0.1% PEG, and 0.05% Tween 80
-
Benzoxazinone inhibitors dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
The assay is performed in the specified buffer at 37°C.
-
Varying concentrations of the benzoxazinone inhibitors are pre-incubated with CatG in the 96-well plate for a defined period.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time, which corresponds to the rate of substrate hydrolysis, is monitored using a spectrophotometer.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control).
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cathepsin G Inhibition Workflow
Caption: Workflow for determining the IC50 of benzoxazinone inhibitors against Cathepsin G.
Anticancer and Antimicrobial Efficacy: A General Overview
While a direct comparative study featuring this compound for anticancer or antimicrobial activity was not identified in the reviewed literature, the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones has demonstrated significant potential in these areas.
Anticancer Activity of 2-Aryl-4H-3,1-Benzoxazin-4-ones
Numerous studies have reported the cytotoxic effects of various 2-aryl-4H-3,1-benzoxazin-4-one derivatives against a range of human cancer cell lines. The efficacy is largely dependent on the nature and position of substituents on both the benzoxazinone core and the 2-aryl ring.
For instance, certain nitro-substituted benzoxazinones have shown good cytotoxicity against P388 leukemia cells, with ID50 values in the low micromolar range.[2] Other studies have highlighted the antiproliferative activity of different derivatives against cell lines such as HeLa, A549, and MCF-7.[3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[5]
General Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight in a CO2 incubator at 37°C.
-
The cells are then treated with various concentrations of the benzoxazinone compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Cytotoxicity Screening Workflow
Caption: General workflow for assessing the in vitro cytotoxicity of benzoxazinone compounds.
Antimicrobial Activity of Benzoxazinones
The 4H-3,1-benzoxazin-4-one scaffold has also been explored for its antimicrobial properties. Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial efficacy is influenced by the substituents on the heterocyclic ring system. For example, some 2-aryl derivatives have demonstrated significant antibacterial activity against strains like Bacillus subtilis, Shigella flexneri, and Escherichia coli.[6]
General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
Benzoxazinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Incubator
-
Microplate reader or visual inspection
Procedure:
-
A serial two-fold dilution of the benzoxazinone compounds is prepared in the broth medium in a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
Positive (microorganism in broth without inhibitor) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
This compound stands out as a particularly potent inhibitor of Cathepsin G when compared to other 2-aryl substituted benzoxazinones. The furan moiety at the 2-position appears to be a key structural feature for this enhanced activity. While direct comparative data for its anticancer and antimicrobial efficacy is currently limited in the scientific literature, the broader class of 2-aryl-4H-3,1-benzoxazin-4-ones demonstrates significant promise as a scaffold for the development of new therapeutic agents in these areas. Further research is warranted to fully elucidate the structure-activity relationships and the therapeutic potential of this compound and its analogs across a wider range of biological targets.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 4. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cathepsin G by 2-amino-3,1-benzoxazin-4-ones: kinetic investigations and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Benzoxazinone Isomers: 2H-1,4-Benzoxazin-3(4H)-one and 4H-3,1-Benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Differentiation of Two Key Benzoxazinone Scaffolds.
Benzoxazinone derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the heteroatoms in the oxazine ring gives rise to different isomers, with 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one being two of the most fundamental scaffolds. The differentiation of these isomers is crucial for structure-activity relationship studies and drug development. This guide provides a comparative analysis of their spectroscopic data, offering a practical reference for their characterization.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 2H-1,4-benzoxazin-3(4H)-one and 4H-3,1-benzoxazin-4-one, based on available literature and spectral databases.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Proton | 2H-1,4-Benzoxazin-3(4H)-one (Isomer A) | 4H-3,1-Benzoxazin-4-one (Isomer B) | Key Differentiator |
| Aromatic Protons | ~6.8 - 7.2 | ~7.0 - 8.5[1] | The aromatic protons of Isomer B are generally observed at a more downfield region. |
| -CH₂- (Oxazine Ring) | ~4.6 (s) | N/A | The presence of a singlet for the methylene protons is a key identifier for Isomer A. |
| -NH- | ~10.7 (br s) | N/A | A broad singlet corresponding to the amide proton is characteristic of Isomer A. |
| -CH= (Oxazine Ring) | N/A | ~8.2 (s) | A singlet for the methine proton in the oxazine ring is a defining feature of Isomer B. |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | 2H-1,4-Benzoxazin-3(4H)-one (Isomer A) | 4H-3,1-Benzoxazin-4-one (Isomer B) | Key Differentiator |
| C=O (Carbonyl) | ~164 | ~160 - 163[1] | The carbonyl carbon of Isomer A appears slightly more downfield. |
| -CH₂- (Oxazine Ring) | ~67 | N/A | The methylene carbon signal is unique to Isomer A. |
| Aromatic Carbons | ~115 - 145 | ~115 - 150[1] | The aromatic region shows complex patterns for both isomers. |
| -CH= (Oxazine Ring) | N/A | ~145 | The methine carbon signal is a clear indicator of Isomer B. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Vibrational Mode | 2H-1,4-Benzoxazin-3(4H)-one (Isomer A) | 4H-3,1-Benzoxazin-4-one (Isomer B) | Key Differentiator |
| N-H Stretch | ~3200 | N/A | A prominent N-H stretching band is characteristic of Isomer A. |
| C=O Stretch | ~1680 | ~1760 - 1770[1] | The carbonyl stretching frequency is significantly higher in Isomer B. |
| C-O-C Stretch | ~1230 | ~1255[2] | The ether linkage stretch is present in both but may show slight shifts. |
| C=N Stretch | N/A | ~1630 - 1640[1] | The imine stretch is a key feature for identifying Isomer B. |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (nm)
| Solvent | 2H-1,4-Benzoxazin-3(4H)-one (Isomer A) | 4H-3,1-Benzoxazin-4-one (Isomer B) |
| Methanol/Ethanol | ~280, ~285 | ~230, ~310 |
| THF | Not Reported | ~290, ~355[1] |
Table 5: Mass Spectrometry Data (m/z)
| Parameter | 2H-1,4-Benzoxazin-3(4H)-one (Isomer A) | 4H-3,1-Benzoxazin-4-one (Isomer B) | Key Differentiator |
| Molecular Ion [M]⁺ | 149.0477[3] | 147.0320[4] | The molecular weight differs by 2 amu due to the presence of a -CH₂- group in Isomer A versus a -CH= group in Isomer B. |
| Key Fragments | 121, 93, 65 | 119, 92, 64 | The fragmentation patterns are distinct, with Isomer A often showing a loss of CO (-28) and subsequent fragments, while Isomer B can exhibit a characteristic loss of CO followed by HCN. |
Experimental Protocols
The following are general methodologies for the spectroscopic analysis of benzoxazinone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the benzoxazinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved to avoid line broadening.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or the thin-film method can be used.[1] For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For the thin-film method, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the benzoxazinone isomer in a UV-transparent solvent (e.g., methanol, ethanol, or THF). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition : Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : For GC-MS, electron ionization (EI) is commonly used.[7] For LC-MS, electrospray ionization (ESI) is a suitable technique.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Visualization of Workflows and Relationships
Caption: General workflow for the spectroscopic analysis of benzoxazinone isomers.
Caption: Key structural differences and their corresponding spectroscopic signatures for isomer differentiation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fateallchem.dk [fateallchem.dk]
- 3. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Target Specificity and Cross-Reactivity of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, a Potent Cathepsin G Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one, a novel serine protease inhibitor, with alternative compounds targeting Cathepsin G. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in the inflammatory response, host defense, and tissue remodeling. However, its dysregulation is implicated in various inflammatory diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor of this enzyme.
Comparative Analysis of Cathepsin G Inhibitors
To provide a clear comparison of this compound against other known Cathepsin G inhibitors, the following table summarizes their inhibitory potency (IC50 or Ki) and selectivity against other relevant serine proteases.
| Inhibitor | Class | Cathepsin G IC50/Ki | Chymotrypsin Ki/IC50 | Trypsin IC50 | Elastase IC50 | Other Notable Off-Targets (IC50/Ki) |
| This compound | 4H-3,1-benzoxazin-4-one | 0.84 µM[1] | - | >100 µM | - | Thrombin, Factor XIa, Factor XIIa, Kallikrein: No significant inhibition[1] |
| Cathepsin G Inhibitor I | Non-peptide | 53 nM[2] | Weakly inhibits | >100 µM[2] | >100 µM | Thrombin, Factor Xa, Factor IXa, Plasmin, Proteinase 3: >100 µM[2] |
| SFTI-1 Variant (Engineered) | Peptide (Sunflower Trypsin Inhibitor-1) | 1.6 nM (Ki)[3] | - | - | - | ≥360-fold selectivity over other neutrophil serine proteases[3] |
| GW311616A | - | - | - | - | 22 nM | Also exhibits inhibitory effects on Cathepsin G |
| ZD0892 | - | - | - | - | 6.7 nM (Ki) | Also exhibits inhibitory effects on Cathepsin G |
| Chymostatin | Natural Peptide | 0.48 µM | - | - | - | Selective inhibitor of Cathepsin G |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
General Serine Protease Inhibition Assay (Chromogenic Substrate Method)
This protocol is a general guideline for determining the inhibitory activity of compounds against serine proteases like Cathepsin G, chymotrypsin, and trypsin using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., human Cathepsin G)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)[4]
-
Chromogenic substrate specific for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide for Cathepsin G)[4]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-Nitroanilide)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the serine protease in cold assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells. For the control (no inhibitor), add an equal volume of assay buffer containing the same concentration of the inhibitor's solvent.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified pre-incubation time (e.g., 15 minutes).[5]
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength using a microplate reader in kinetic mode. Record readings at regular intervals for a set period (e.g., 5-10 minutes).[4]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol for Cathepsin G Activity Assay
This protocol is specifically for measuring the activity of Cathepsin G.
Materials:
-
Human Cathepsin G enzyme solution[4]
-
Assay Buffer: 100 mM HEPES, pH 7.5[4]
-
Substrate: 20 mM N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide in DMSO[4]
-
Inhibitor: Cathepsin G Inhibitor I (as a control) or test compound
-
96-well plate and plate reader (405 nm)
Procedure:
-
Prepare a reaction mix for each well containing assay buffer and the Cathepsin G substrate.
-
Add the test inhibitor at various concentrations to the wells. For a positive control, add a known Cathepsin G inhibitor. For a negative control, add the vehicle (e.g., DMSO).
-
Add the Cathepsin G enzyme solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points to determine the reaction rate.[6]
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Discussion
This compound demonstrates potent inhibition of Cathepsin G with an IC50 value in the sub-micromolar range.[1] Importantly, it exhibits high selectivity against other serine proteases involved in the coagulation cascade, such as thrombin, factor XIa, and factor XIIa, as well as kallikrein.[1] This selectivity profile is a crucial advantage, as off-target inhibition of these proteases could lead to undesirable side effects related to bleeding or thrombosis.
In comparison, while Cathepsin G Inhibitor I shows higher potency with a nanomolar IC50, its cross-reactivity with chymotrypsin, although weak, is a consideration.[2] The engineered peptide inhibitor based on the SFTI-1 scaffold boasts exceptional potency and selectivity, highlighting the potential of peptide-based therapeutics for this target.[3] However, small molecules like this compound often offer advantages in terms of oral bioavailability and manufacturing costs.
The data on GW311616A and ZD0892 primarily focus on their potent inhibition of neutrophil elastase, with their activity against Cathepsin G being a secondary finding. This suggests they may have a broader inhibitory profile across neutrophil serine proteases.
Conclusion
This compound is a promising lead compound for the development of a selective Cathepsin G inhibitor. Its high potency and, critically, its selectivity against key coagulation factors, make it an attractive candidate for targeting Cathepsin G-mediated pathologies while potentially minimizing off-target effects. Further preclinical evaluation, including comprehensive cross-reactivity screening against a broader panel of proteases and in vivo efficacy and safety studies, is warranted to fully assess its therapeutic potential. This guide provides a foundational comparison to aid researchers in these next steps of drug discovery and development.
References
- 1. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Design of Potent and Selective Cathepsin G Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. assaygenie.com [assaygenie.com]
Evaluating the Cytotoxicity of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one in Normal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the cytotoxicity of the novel compound 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one. Due to a lack of publicly available cytotoxicity data for this specific compound in normal cell lines, this document focuses on contextualizing its potential effects by examining related benzoxazinone derivatives and comparing them against established cytotoxic agents, doxorubicin and cisplatin. Detailed experimental protocols for standard cytotoxicity assays are also provided to facilitate further research.
Executive Summary
While direct quantitative cytotoxicity data for this compound in normal, non-cancerous cell lines is not currently available in published literature, studies on structurally related benzoxazinone derivatives suggest a potential for selective cytotoxicity, with minimal impact on normal cells. This contrasts sharply with conventional chemotherapeutic agents like doxorubicin and cisplatin, which exhibit significant toxicity towards healthy cells, limiting their therapeutic window. This guide presents available data on analogous compounds and these standard drugs to offer a preliminary comparative perspective.
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for related benzoxazinone derivatives and the standard cytotoxic drugs, doxorubicin and cisplatin, in various normal human and murine cell lines. It is crucial to note that IC50 values can vary significantly depending on the specific cell line, exposure time, and assay method used.
| Compound/Drug | Cell Line | Cell Type | IC50 Value | Citation |
| Benzoxazinone Derivative | HdFn | Normal Human Dermal Fibroblasts | 222.17 µg/mL | |
| Benzoxazinone Derivatives | 3T3 | Mouse Fibroblast | Non-cytotoxic at 30 µM | |
| 2H-benzo[b]oxazin-3(4H)-one Derivatives | BEAS-2B | Normal Human Bronchial Epithelial | Little to no toxic effect | |
| Doxorubicin | Normal Human Dermal Fibroblasts | Human Fibroblast | ~1.2 µM | |
| Doxorubicin | HK-2 | Normal Human Kidney | > 20 µM (Resistant) | |
| Cisplatin | BEAS-2B | Normal Human Bronchial Epithelial | 4.15 - 8.63 µM (48-72h) | |
| Cisplatin | Normal Human Fibroblasts | Human Fibroblast | Varies significantly |
Experimental Protocols
Two standard colorimetric assays for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound) and control drugs
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and control drugs in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compounds. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
Materials:
-
Trichloroacetic acid (TCA), 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
1% acetic acid
-
96-well plates
-
Test compound and control drugs
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Air dry the plates completely.
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Dye Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing Methodologies and Potential Mechanisms
To aid in the understanding of the experimental process and potential cellular effects, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity evaluation.
While the specific signaling pathways affected by this compound in normal cells are unknown, some related compounds have been shown to induce apoptosis in cancer cells. A generalized, hypothetical pathway is presented below for illustrative purposes. Further research is required to determine if this is relevant for the target compound in normal cell lines.
Caption: Hypothetical mechanism of action.
Conclusion
The available, albeit indirect, evidence suggests that this compound may exhibit a favorable cytotoxicity profile in normal cell lines compared to traditional chemotherapeutics. However, the absence of direct experimental data necessitates further investigation. The protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers undertaking such studies. A thorough evaluation of the compound's effects on a panel of normal human cell lines is a critical next step in assessing its therapeutic potential.
A Comparative Guide to the Synthesis of 2-Substituted Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals
The 2-substituted benzoxazinone scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. The efficient and versatile synthesis of these heterocycles is therefore of significant interest to the drug discovery and development community. This guide provides an objective comparison of three prominent synthetic routes to 2-substituted benzoxazinones, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yields | Advantages | Disadvantages |
| Route 1: One-Pot Acylation and Cyclization | Anthranilic acid, Acyl chlorides | Cyanuric chloride, Dimethylformamide (DMF), Triethylamine | Room temperature | 75-92%[1][2] | Mild conditions, High yields, One-pot procedure | Use of a chlorinated reagent (cyanuric chloride) |
| Route 2: Solvent-Free Dehydration | N-Acyl anthranilic acids | Silica gel or Bentonite | Melting (temperature varies with substrate) | 85-95%[3] | Environmentally friendly (solvent-free), High yields, Simple workup | Requires pre-synthesis of N-acyl anthranilic acid |
| Route 3: Copper-Catalyzed Decarboxylative Coupling | Anthranilic acids, α-Keto acids | Copper(I) chloride (CuCl), N,N-Diisopropylethylamine (DIPEA) | 55°C[4] | Up to 87%[4][5] | Mild conditions, Good functional group tolerance | Requires a metal catalyst, Base is required |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each synthetic route, including reaction mechanisms and full experimental procedures for representative examples.
Route 1: One-Pot Acylation and Cyclization using Cyanuric Chloride/DMF
This method offers a highly efficient and convenient one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from readily available anthranilic acid and various acyl chlorides. The reaction proceeds at room temperature and affords excellent yields. The key to this transformation is the in-situ formation of an iminium cation from cyanuric chloride and DMF, which acts as a powerful cyclizing agent for the initially formed N-acyl anthranilic acid intermediate.[1][6]
Reaction Pathway
Caption: One-pot synthesis of 2-substituted benzoxazinones.
Quantitative Data
| Entry | R-Group of Acyl Chloride | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 92 | 122-124 |
| 2 | 4-Nitrophenyl | 86 | 202-204 |
| 3 | 4-Chlorophenyl | 88 | 171-173 |
| 4 | 4-Methylphenyl | 90 | 116-118 |
| 5 | N-Phthaloylmethyl | 82 | 261-263 |
| Data sourced from Shariat et al., 2013.[1] |
Detailed Experimental Protocol: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one[2]
-
To a stirred solution of anthranilic acid (0.411 g, 3 mmol) and triethylamine (0.460 mL, 3.3 mmol) in chloroform (10 mL), add benzoyl chloride (0.349 ml, 3 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add a solution of cyanuric chloride (0.553 g, 3 mmol) in DMF (5 mL) to the stirred mixture.
-
Continue stirring for 4 hours.
-
Evaporate the solvent under vacuum.
-
Pour the residue into a mixture of distilled water (20 mL) and ice.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Route 2: Solvent-Free Synthesis via Dehydration of N-Acyl Anthranilic Acids
This environmentally friendly approach utilizes solid dehydrating agents such as silica gel or bentonite to effect the cyclization of N-acyl anthranilic acids under solvent-free conditions.[3] The reaction proceeds by heating a mixture of the N-acyl anthranilic acid and the dehydrating agent, leading to high yields of the desired 2-substituted benzoxazinones. This method avoids the use of hazardous solvents and simplifies the work-up procedure.
Reaction Pathway
Caption: Solvent-free synthesis of 2-substituted benzoxazinones.
Quantitative Data
| Entry | R-Group | Dehydrating Agent | Time (min) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | Silica Gel | 5 | 95 | 123-124 |
| 2 | 4-Chlorophenyl | Silica Gel | 5 | 92 | 172-173 |
| 3 | 4-Nitrophenyl | Bentonite | 7 | 88 | 203-204 |
| 4 | 3-Nitrophenyl | Bentonite | 7 | 85 | 235-237 |
| 5 | 2-Hydroxyphenyl | Silica Gel | 10 | 90 | 149-151 |
| Data sourced from Khabazzadeh et al., 2008.[3] |
Detailed Experimental Protocol: General Procedure for Solvent-Free Synthesis[3]
-
In a mortar, thoroughly mix the N-acyl anthranilic acid (1 mmol) with silica gel or bentonite (0.5 g).
-
Transfer the mixture to a small flask.
-
Heat the flask in an oil bath at the melting point of the N-acyl anthranilic acid until the reaction is complete (monitored by TLC, typically 5-15 minutes).
-
After cooling to room temperature, add chloroform (20 mL) to the reaction mixture.
-
Filter the solid dehydrating agent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzoxazinone.
Route 3: Copper-Catalyzed Decarboxylative Coupling
This modern synthetic strategy employs a copper(I) chloride catalyst to facilitate the coupling of readily available anthranilic acids and α-keto acids.[4][5] The reaction proceeds under mild conditions and exhibits good tolerance to a variety of functional groups on both starting materials. This method offers an efficient one-pot synthesis of 2-substituted-4H-benzo[d][3][4]oxazin-4-ones.
Reaction Pathway
Caption: Copper-catalyzed synthesis of 2-substituted benzoxazinones.
Quantitative Data
| Entry | Anthranilic Acid Substituent | α-Keto Acid R-Group | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 4-Chloro | Phenyl | 87 |
| 3 | 5-Nitro | Phenyl | 51 |
| 4 | H | 4-Methoxyphenyl | 82 |
| 5 | H | Ethyl | 78 |
| Data sourced from a 2023 review by Gunturu et al., citing earlier work.[5] |
Detailed Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][3][4]oxazin-4-one[4]
-
To a reaction vessel, add anthranilic acid (1 mmol), phenylglyoxylic acid (1.2 mmol), copper(I) chloride (0.1 mmol), and N,N-diisopropylethylamine (2 mmol).
-
Add dimethylformamide (5 mL) as the solvent.
-
Heat the reaction mixture at 55°C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired benzoxazinone.
Conclusion
The choice of synthetic route for the preparation of 2-substituted benzoxazinones will depend on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for environmental impact.
-
Route 1 (One-Pot Acylation and Cyclization) is highly efficient for a wide range of acyl chlorides and proceeds under very mild conditions, making it an excellent choice for rapid library synthesis.
-
Route 2 (Solvent-Free Dehydration) is a green and simple method, ideal for laboratories aiming to reduce their environmental footprint, though it requires the prior synthesis of N-acyl anthranilic acids.
-
Route 3 (Copper-Catalyzed Decarboxylative Coupling) offers a modern and versatile approach with good functional group tolerance, suitable for the synthesis of complex benzoxazinone derivatives.
Researchers and drug development professionals are encouraged to consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iau.ir [journals.iau.ir]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Evaluation of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of the biological activities of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one and its alternatives. The information is curated to assist in drug discovery and development by offering a side-by-side look at anticancer and antimicrobial potencies, supported by detailed experimental protocols and visual representations of key biological pathways.
Section 1: Comparative Analysis of Anticancer Activity
The anticancer potential of this compound and related benzoxazinone derivatives has been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic effects.
Table 1: Anticancer Activity (IC₅₀ in µM) of 2-(furan-2-yl)-substituted Quinazolin-4-one Derivatives and Doxorubicin.
| Compound | HEPG2 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| Compound 3a | >100 | 8.0 | 7.0 |
| Compound 3b | >100 | 9.0 | 8.0 |
| Compound 3e | 8.0 | 10.0 | 9.0 |
| Compound 4a | 10.0 | 3.0 | 12.0 |
| Compound 4d | 9.0 | 7.0 | 11.0 |
| Doxorubicin | 4.5 | 5.2 | 4.8 |
Data sourced from a study on 2-(furan-2-yl)quinazolin-4-one derivatives, which are structurally related to the topic compound and provide a basis for comparison.[1]
Table 2: Anticancer Activity (IC₅₀ in µM) of other Benzoxazinone Derivatives.
| Compound | A549 (Lung) | Huh7 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | SKOV3 (Ovary) |
| Compound 14b | 7.59 ± 0.31 | - | - | - | - |
| Compound 14c | 18.52 ± 0.59 | - | - | - | - |
| Gefitinib (Control) | - | - | - | - | - |
These 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles show potent activity against the A549 lung cancer cell line.[4][5][6]
Section 2: Comparative Analysis of Antimicrobial and Antifungal Activity
While specific data for the titular compound is limited, the broader class of furan-containing compounds and benzoxazinones exhibit notable antimicrobial and antifungal activities. The following table presents Minimum Inhibitory Concentration (MIC) values for representative compounds against various pathogens.
Table 3: Antimicrobial and Antifungal Activity (MIC in µg/mL) of Furan and Benzoxazinone Derivatives.
| Compound/Class | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Furanone Derivative F131 | 8-16 | - | 32-128 |
| Carbamothioyl-furan-2-carboxamides | 265-280 | 230-280 | 120.7-190 |
| Fluconazole Analogue (4a) | - | - | 0.25 |
| Fluconazole Analogue (4i) | - | - | 0.25 |
| Fluconazole (Control) | - | - | 1.0 |
Data compiled from studies on various furan and benzoxazinone derivatives.[3][7][8][9] It is important to note that direct comparison of these values should be made with caution as they originate from different studies with potentially different experimental conditions.
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in the literature.
Synthesis of this compound
A common synthetic route involves the reaction of anthranilic acid with an acyl chloride.[10]
-
Acylation of Anthranilic Acid: Anthranilic acid (1 mole) is dissolved in a suitable solvent, typically pyridine.
-
Addition of Acyl Chloride: 2-furoyl chloride (2 moles) is added to the solution.
-
Reaction: The mixture is stirred, often at room temperature, for a specified period to allow for the formation of the benzoxazinone ring.
-
Isolation: The product is typically isolated by precipitation in water, followed by filtration and purification, often through recrystallization from a solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., Doxorubicin) and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cathepsin G Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G, a serine protease.
-
Enzyme and Substrate Preparation: A solution of human Cathepsin G and a specific chromogenic substrate are prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.
-
Reaction Initiation: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: The rate of substrate cleavage is monitored by measuring the change in absorbance over time at a specific wavelength.
-
Data Analysis: The inhibition constant (Ki) or IC₅₀ value is determined from the kinetic data. The mechanism of inhibition can be elucidated by performing the assay at different substrate concentrations.[2][11]
Section 4: Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these compounds is critical for targeted drug development.
Anticancer Mechanism
Studies on benzoxazinone derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways implicated include:
-
p53 Signaling Pathway: Some benzoxazinone derivatives have been shown to induce the expression of the p53 tumor suppressor protein.[12] Activated p53 can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
References
- 1. Design, synthesis, and molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of the inhibition of cathepsin G by alpha 1-antichymotrypsin and alpha 1-proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]
- 8. Fluconazole analogues containing 2H-1,4-benzothiazin-3(4H)-one or 2H-1,4-benzoxazin-3(4H)-one moieties, a novel class of anti-Candida agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. c-Myc Pathway [gentarget.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one (CAS No. 20492-07-3) was not located. The following guidance is based on the safety data for structurally similar benzoxazinone derivatives and should be used as a precautionary measure. It is imperative to handle this compound with care and to conduct a thorough risk assessment before use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous benzoxazinone compounds, which indicate risks of skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications |
| Hands | Chemical-resistant gloves | Inspected prior to use. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Eyes | Safety goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Body | Protective clothing | Fire/flame resistant and impervious clothing.[1][2] Laboratory coat. |
| Respiratory | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask (type N95 or equivalent) is recommended for handling the solid compound.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
2.1. Handling Protocol
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[1]
-
Prevent Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[1]
-
Tools: Use non-sparking tools to prevent ignition sources.[1]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]
2.2. Storage Protocol
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place.
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
3.1. Chemical Waste
-
Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Environmental Precaution: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
3.2. Contaminated Packaging
-
Decontamination: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Disposal: Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
